![molecular formula C10H13BrClNO B2962301 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2470439-39-3](/img/structure/B2962301.png)
7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride
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Overview
Description
7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is a compound used as a pharmaceutical intermediate . It is a part of the larger group of natural products known as 1,2,3,4-tetrahydroisoquinolines (THIQ) .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinoline analogs involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . This process generates 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride is represented by the SMILES string Brc1ccc2CCNCc2c1 . The molecular weight of this compound is 278.58 .Chemical Reactions Analysis
The chemical reactions involving 1,2,3,4-tetrahydroisoquinoline analogs are diverse and can result in compounds with various biological activities against infective pathogens and neurodegenerative disorders .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride include a molecular weight of 278.58 . The compound is a solid at room temperature .Scientific Research Applications
I have conducted several searches to find detailed scientific research applications for 7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, also known as EN300-6499359. However, the available information is limited and does not provide a comprehensive analysis of six to eight unique applications as requested.
The compound is mentioned as a pharmaceutical intermediate , which suggests its use in the synthesis of various pharmaceutical agents. This could imply a range of potential applications in medicinal chemistry, such as the development of new drugs or therapeutic agents.
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiq) based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It is known that thiq based compounds interact with their targets to exert their biological activities .
Biochemical Pathways
Thiq based compounds are known to affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
Thiq based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Action Environment
It is known that the compound is insoluble in water , which may influence its bioavailability and efficacy.
Safety and Hazards
Future Directions
The future directions for the research and development of 1,2,3,4-tetrahydroisoquinoline analogs are promising. These compounds have garnered a lot of attention in the scientific community due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . The development of novel THIQ analogs with potent biological activity is an active area of research .
properties
IUPAC Name |
7-bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO.ClH/c1-13-10-5-7-2-3-12-6-8(7)4-9(10)11;/h4-5,12H,2-3,6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUYBSRCXLAKBKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CNCCC2=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
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